molecular formula C9H9IO2Zn B1599216 3-(Ethoxycarbonyl)phenylzinc iodide CAS No. 282727-18-8

3-(Ethoxycarbonyl)phenylzinc iodide

Cat. No.: B1599216
CAS No.: 282727-18-8
M. Wt: 341.5 g/mol
InChI Key: KNTSJWIWLNBYJL-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)phenylzinc iodide is a chemical compound that belongs to the class of organozinc compounds It is characterized by the presence of a phenyl group attached to a zinc atom, with an ethoxycarbonyl group and an iodide ion as substituents

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common method to synthesize this compound involves the reaction of 3-(ethoxycarbonyl)chlorobenzene with zinc in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds through the formation of a Grignard reagent, followed by the addition of iodine to form the desired compound.

  • Transmetalation Reaction: Another approach involves the transmetalation of a phenylzinc iodide with ethyl formate. This method requires careful control of reaction conditions, including temperature and stoichiometry, to ensure the formation of the target compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale Grignard reactions or transmetalation processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as phenylzinc acetate.

  • Reduction: Reduction reactions involving this compound can lead to the formation of phenylzinc hydride.

  • Substitution: Substitution reactions are common, where the iodide ion can be replaced by other nucleophiles, resulting in a variety of substituted phenylzinc compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and various metal oxides.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides, alcohols, and amines are typically employed in substitution reactions.

Major Products Formed:

  • Oxidation: Phenylzinc acetate, phenylzinc oxide.

  • Reduction: Phenylzinc hydride.

  • Substitution: Various substituted phenylzinc compounds, depending on the nucleophile used.

Scientific Research Applications

3-(Ethoxycarbonyl)phenylzinc iodide has several scientific research applications across different fields:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

  • Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is utilized in the production of fine chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 3-(ethoxycarbonyl)phenylzinc iodide exerts its effects involves its ability to act as a nucleophile and a Lewis acid. The zinc atom can coordinate to various substrates, facilitating reactions such as cross-coupling and substitution. The ethoxycarbonyl group enhances the reactivity of the phenyl ring, making it more susceptible to nucleophilic attack.

Molecular Targets and Pathways:

  • Cross-Coupling Reactions: The compound can target carbon-carbon double bonds, forming new carbon-carbon bonds.

  • Substitution Reactions: It can target electrophilic centers, leading to the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

3-(Ethoxycarbonyl)phenylzinc iodide is unique compared to other organozinc compounds due to its specific substituents and reactivity profile. Similar compounds include:

  • Phenylzinc chloride: Lacks the ethoxycarbonyl group, resulting in different reactivity.

  • Phenylzinc bromide: Similar to iodide but with a different halide, affecting reactivity and stability.

  • 3-(Methoxycarbonyl)phenylzinc iodide: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl, leading to variations in reactivity.

Properties

IUPAC Name

ethyl benzoate;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTSJWIWLNBYJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C[C-]=C1.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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